3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5S/c1-30-18-7-3-16(4-8-18)14-26-15-23(32(28,29)20-10-5-17(25)6-11-20)24(27)21-13-19(31-2)9-12-22(21)26/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLSWOLCGQGZLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one and its analogs:
Key Structural and Functional Differences
Sulfonyl Group Variations :
- The target compound’s 4-chlorobenzenesulfonyl group (electron-withdrawing) contrasts with the 4-isopropylbenzenesulfonyl group in and , which introduces steric bulk. This impacts binding affinity in enzyme inhibition .
- The 3-chlorobenzenesulfonyl group in may alter electronic distribution compared to the para-substituted analog, affecting reactivity in nucleophilic substitution reactions .
Substituent Position and Polarity :
- Methoxy at position 6 (target) vs. ethoxy () or fluorine (): Methoxy enhances lipophilicity compared to ethoxy but reduces it relative to fluorine, influencing membrane permeability .
- The 4-methoxyphenylmethyl group (target) vs. 2-chlorophenylmethyl (): Para-substitution on the benzyl group improves steric alignment with hydrophobic enzyme pockets .
Synthetic Pathways :
- Pd-catalyzed cross-coupling (e.g., ) is common for introducing aryl groups, while base-mediated condensations () are used for ketone or sulfonamide formations .
Research Findings and Implications
- Solubility and Bioavailability : The methoxy groups at positions 1 and 6 may increase aqueous solubility relative to ethyl or isopropyl substituents, as seen in and .
- Thermal Stability : Analogous compounds (e.g., ) exhibit melting points >200°C, suggesting the target compound’s stability under physiological conditions .
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one , a member of the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a quinoline core with several substituents:
- 4-chlorobenzenesulfonyl group
- 6-methoxy group
- 4-methoxyphenylmethyl group
These functional groups contribute to its unique chemical properties, influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In studies assessing its effectiveness against various bacterial strains, it demonstrated moderate to strong activity against:
- Salmonella typhi
- Bacillus subtilis
However, its efficacy was weaker against other strains tested. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or enzymatic pathways critical for bacterial survival .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, likely through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have suggested that the compound may disrupt tubulin polymerization, which is crucial for cancer cell division .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its structural characteristics allow it to bind to specific proteins or receptors involved in critical cellular pathways. This binding can modulate enzymatic activities or receptor functions, leading to therapeutic effects.
Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy, the compound was assessed alongside other derivatives. The results indicated that it outperformed several analogs in inhibiting Salmonella typhi, showcasing its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Screening
A separate study focused on the anticancer properties of the compound revealed that it effectively inhibited the growth of MCF-7 breast cancer cells. The study highlighted that treatment with this compound led to a significant reduction in cell viability compared to untreated controls. The results suggest that further exploration into its use as an anticancer agent is warranted .
Comparative Analysis of Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(4-chlorobenzenesulfonyl)butyric acid | Contains a butyric acid moiety | Lacks the quinoline core |
| 3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | Fluorine substitution instead of methoxy | Different halogen substitution |
| 3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-one | Lacks the methoxyphenylmethyl group | Simpler structure without additional phenolic substitution |
This table illustrates how the unique combination of functional groups in our compound contributes to its distinct biological activities compared to simpler derivatives.
Q & A
Basic Synthesis Methodology
Q: What are the key steps and reagents required for synthesizing 3-(4-chlorobenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one? A: The synthesis involves multi-step organic reactions:
Quinoline Core Formation : Start with cyclization of substituted anilines or keto-esters under acidic conditions.
Substituent Introduction :
- 4-Chlorobenzenesulfonyl Group : Use 4-chlorobenzenesulfonyl chloride in a nucleophilic substitution or coupling reaction.
- Methoxy and Methoxyphenylmethyl Groups : Employ alkylation with methyl iodide or 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).
Purification : Recrystallization or column chromatography is critical for isolating high-purity products.
Key reagents include sulfonyl chlorides, alkyl halides, and catalysts like palladium for coupling reactions. Reaction optimization (temperature: 60–100°C; solvent: DCM/DMSO) ensures yields >70% .
Structural Characterization Techniques
Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A: Orthogonal techniques are essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonyl protons at δ 7.8–8.2 ppm; methoxy groups at δ 3.8–4.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ expected for C₂₄H₂₁ClNO₅S).
- HPLC-PDA : Validates purity (>95%) and detects trace impurities from incomplete sulfonation or alkylation .
Key Structural Features Influencing Reactivity
Q: How do the sulfonyl and methoxyphenyl groups affect the compound’s chemical reactivity? A:
- Sulfonyl Group : Enhances electrophilicity at the quinoline C-3 position, facilitating nucleophilic attacks (e.g., hydrolysis under acidic conditions).
- Methoxy Groups : Electron-donating effects stabilize the quinoline core but may reduce solubility in polar solvents.
- Dihydroquinolin-4-one : The keto-enol tautomerism influences redox behavior, making the compound prone to oxidation (e.g., with KMnO₄) to quinoline N-oxide derivatives .
Advanced: Optimizing Synthesis Yield
Q: How can reaction conditions be optimized to improve yield while minimizing side products? A:
- Temperature Control : Lower temperatures (40–60°C) reduce side reactions during sulfonation.
- Catalyst Screening : Pd(OAc)₂/Xantphos improves coupling efficiency for methoxyphenylmethyl introduction.
- Solvent Selection : Polar aprotic solvents (DMSO) enhance solubility of intermediates.
- In Situ Monitoring : Use TLC or FTIR to track reaction progress and terminate before byproduct formation .
Advanced: Addressing Biological Data Discrepancies
Q: How should researchers resolve contradictions in reported antioxidant or cytotoxic activity data? A:
Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and antioxidant protocols (DPPH/ABTS).
Purity Verification : Re-test compounds with HPLC-confirmed purity to exclude impurity-driven effects.
Structural Analog Comparison : Test derivatives (e.g., replacing chlorobenzenesulfonyl with fluorobenzoyl) to isolate active pharmacophores .
Advanced: Comparative Pharmacological Studies
Q: What methodological approaches are recommended for comparing this compound to other quinoline derivatives? A:
- In Vitro Screening : Parallel testing against chloroquine (antimalarial) or camptothecin (anticancer) using dose-response curves (IC₅₀ calculations).
- SAR Analysis : Systematically modify substituents (e.g., sulfonyl vs. carbonyl) and assess impact on bioactivity.
- Molecular Docking : Predict binding affinity to targets like topoisomerase II or PfATP6 to rationalize observed differences .
Advanced: Stability Under Various Conditions
Q: How does the compound degrade under hydrolytic or oxidative conditions, and how can stability be enhanced? A:
- Hydrolysis : The sulfonyl group hydrolyzes in strong acids (HCl, 80°C) to 4-chlorobenzenesulfonic acid.
- Oxidation : The dihydroquinolin-4-one core oxidizes to quinoline N-oxide in H₂O₂.
- Stabilization Strategies : Lyophilization for storage, or formulation with cyclodextrins to protect reactive sites .
Advanced: Reaction Mechanism Elucidation
Q: What experimental methods can elucidate the mechanism of sulfonation at the quinoline C-3 position? A:
- Kinetic Studies : Monitor sulfonation rates under varying pH and temperature to identify rate-determining steps.
- Isotopic Labeling : Use ³⁵S-labeled sulfonyl chloride to track incorporation efficiency.
- DFT Calculations : Model transition states to predict regioselectivity .
Advanced: Designing Bioactivity Experiments
Q: How should researchers design dose-response studies to evaluate anticancer potential? A:
- Cell Line Panel : Include diverse cancer types (e.g., MCF-7, A549) and normal cells (HEK293) for selectivity assessment.
- Combination Therapy : Test synergism with cisplatin or paclitaxel using Chou-Talalay analysis.
- Apoptosis Markers : Measure caspase-3/7 activation and mitochondrial membrane potential via flow cytometry .
Advanced: Environmental Impact Assessment
Q: What methodologies assess the environmental fate of this compound? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
